molecular formula C6H10O5 B1256875 3,6-Anhydro-D-glucose CAS No. 7625-23-2

3,6-Anhydro-D-glucose

Cat. No. B1256875
CAS RN: 7625-23-2
M. Wt: 162.14 g/mol
InChI Key: WZYRMLAWNVOIEX-SLPGGIOYSA-N
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Description

3,6-Anhydro-D-glucose is a chemical compound with the molecular formula C6H10O5 . It is a type of anhydrosugar, which means it is a sugar that has lost a molecule of water . It has an average mass of 162.141 Da and a mono-isotopic mass of 162.052826 Da . It is also known by other names such as 3,6-Anhydroglucose and D-Glucose, 3,6-anhydro- .


Molecular Structure Analysis

3,6-Anhydro-D-glucose has a simple molecular structure with 6 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocenters . The structure of this compound can be viewed in 3D using specific software .


Physical And Chemical Properties Analysis

3,6-Anhydro-D-glucose has a density of 1.6±0.1 g/cm3 and a boiling point of 379.1±42.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.9 mmHg at 25°C and an enthalpy of vaporization of 72.5±6.0 kJ/mol . It also has a flash point of 164.5±21.4 °C . Other properties include a molar refractivity of 34.2±0.3 cm3, a polar surface area of 87 Å2, and a molar volume of 104.2±3.0 cm3 .

Scientific Research Applications

Marine Biotechnology and Blue Biotechnology

3,6-Anhydro-D-glucose is a key component of carrageenans, which are sulfated polysaccharides derived from marine red algae . These compounds play a significant role in marine biotechnology, also known as blue biotechnology, where they are used for developing products and technologies utilizing marine resources. The presence of the 3,6-anhydro ring in carrageenans contributes to their structural complexity and multifunctional properties, making them suitable for various biotechnological applications .

Food Industry Applications

In the food industry, carrageenans containing 3,6-Anhydro-D-glucose are utilized for their gelling, thickening, and stabilizing abilities. They are commonly used as food additives to improve the texture and consistency of a wide range of products, including dairy, meat, and plant-based alternatives .

Pharmaceutical Applications

The biocompatibility and physicochemical features of carrageenans allow for their use in pharmaceutical formulations. They can be processed into lower molecular weight oligosaccharides with 3,6-Anhydro-D-glucose, which exhibit promising pharmacological properties such as anti-tumor, anti-inflammatory, and anti-viral activities .

Cosmetic Industry

Carrageenans, due to their emulsifying and stabilizing properties, find applications in the cosmetic industry. Products containing 3,6-Anhydro-D-glucose derivatives are used in skincare and beauty products to enhance texture and provide a smooth feel .

Biocatalytic Conversion

The enzymatic conversion of carrageenans to produce 3,6-Anhydro-D-glucose is a sustainable method to generate value-added chemicals. This process involves the use of novel sulfatase activities combined with other carrageenolytic enzymes, facilitating the production of this compound from red-algal feedstocks .

Biomedical Research

In biomedical research, the enzymatic degradation products of carrageenans, which include 3,6-Anhydro-D-glucose, are studied for their biological and physiological activities. These activities have potential therapeutic applications, contributing to the development of new medical treatments .

Industrial Enzyme Resistance

The introduction of the 3,6-anhydro linkage in polysaccharides like carrageenans results in a decrease in viscosity and an increase in resistance to hydrolytic enzymes. This property is beneficial in industrial processes where enzyme resistance is required .

Bioethanol Production

Carrageenase enzymes, which degrade carrageenans to produce 3,6-Anhydro-D-glucose, also have applications related to bioethanol production. The enzymatic breakdown of these polysaccharides can be utilized in the production of biofuels, contributing to sustainable energy solutions .

Safety And Hazards

3,6-Anhydro-D-glucose may cause respiratory tract irritation . It may be harmful if absorbed through the skin and may cause skin irritation . It may also cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRMLAWNVOIEX-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](O1)[C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314861
Record name 3,6-Anhydro-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Anhydro-D-glucose

CAS RN

7625-23-2
Record name 3,6-Anhydro-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7625-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Anhydroglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Anhydro-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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